molecular formula C13H11BO2 B1628943 (9H-Fluoren-2-yl)boronic acid CAS No. 480424-61-1

(9H-Fluoren-2-yl)boronic acid

Cat. No. B1628943
CAS RN: 480424-61-1
M. Wt: 210.04 g/mol
InChI Key: OHGJAUSHXQCSQX-UHFFFAOYSA-N
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Description

(9H-Fluoren-2-yl)boronic acid is an organic compound that belongs to the family of boronic acids. It is a white to off-white crystalline powder that is soluble in water, alcohol, and other organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

  • Fluorescent Chemosensors for Monosaccharides : (9H-Fluoren-2-yl)boronic acid derivatives have been developed as fluorescent chemosensors for monosaccharides like D-fructose at physiological pH. These compounds exhibit high selectivity and sensitivity, making them valuable for biochemical applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015), (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).

  • Synthesis of Functionalized Fluorene Derivatives : Research has shown the synthesis of functionalized 9-substituted fluorene derivatives via boron trifluoride catalyzed reactions, demonstrating the compound's utility in creating novel organic materials (Shanmugam & Athira, 2021).

  • Sugar Alcohol Detection in Aqueous Solutions : Another application is the detection of sugar alcohols in aqueous solutions using fluorene-based boronic acid sensors. These sensors are important for food industry applications and for monitoring diabetic complications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

  • Boronic Acid-Based Sensing Applications : Boronic acids, including this compound, are utilized in various sensing applications, leveraging their interaction with diols for detecting biological molecules and ions (Lacina, Skládal, & James, 2014).

  • Selective Fluorescent Chemosensors : Research has been conducted on boronic acid sensors for carbohydrates and bioactive substances. These sensors exhibit specific fluorescence changes, aiding in the detection of biological active substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

  • Aqueous Cross-Coupling Reactions : The compound has been used in aqueous Suzuki coupling reactions of N-heterocyclic chlorides and boronic acids, showing its efficacy in chemical synthesis processes (Fleckenstein & Plenio, 2007).

  • Enantioselective Recognition Applications : Fluorene-based boronic acid sensors have been developed for the enantioselective recognition of certain acids, showing potential in stereospecific chemical analyses (Wu, Guo, James, & Zhao, 2011).

  • Photoluminescent Stability in Materials : The compound has been utilized in the creation of stable blue-light-emitting oligofluorene networks, demonstrating its application in materials science, particularly in the development of photoluminescent materials (Li, Ding, Day, Tao, Lu, & D'iorio, 2003).

  • Organic Light-Emitting Diode (OLED) Applications : Derivatives of this compound have been used in the development of blue OLEDs, indicating its importance in advanced electronic and display technologies (Gong, Lee, & Jeon, 2010).

properties

IUPAC Name

9H-fluoren-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJAUSHXQCSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621245
Record name 9H-Fluoren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480424-61-1
Record name 9H-Fluoren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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